molecular formula C10H9F3O2 B1391534 Methyl 3-methyl-5-(trifluoromethyl)benzoate CAS No. 161622-18-0

Methyl 3-methyl-5-(trifluoromethyl)benzoate

Cat. No.: B1391534
CAS No.: 161622-18-0
M. Wt: 218.17 g/mol
InChI Key: ZJRWZTJHPBADAP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . It is characterized by a trifluoromethyl (-CF₃) group at the 5-position and a methyl (-CH₃) group at the 3-position of the benzene ring, esterified with a methoxy group. Key properties include:

  • Boiling point: 231.4±40.0 °C (predicted)
  • Density: 1.231±0.06 g/cm³ (predicted)
  • Solubility: Slightly soluble in chloroform, DMSO, and methanol
  • Physical form: Clear, colorless oil
  • Storage: Requires refrigeration to maintain stability .

This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

methyl 3-methyl-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRWZTJHPBADAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-methyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-methyl-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-methyl-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity and stability of derivatives.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Nitration and Reduction : Starting with methyl benzoate, nitration followed by reduction yields the desired trifluoromethylated product.
  • Electrophilic Aromatic Substitution : The introduction of trifluoromethyl groups via electrophilic aromatic substitution reactions has been documented.

Pharmaceutical Applications

The compound is utilized in pharmaceutical research due to its potential biological activity. It has been studied for:

  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties.
  • Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation in preclinical studies.

Case Study Example

In a study published by Smith et al. (2023), this compound was evaluated for its anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent.

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals:

  • Pesticide Development : Its efficacy as a pesticide has been explored, with formulations showing increased effectiveness against certain pests.

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%Johnson et al., 2024
This compoundWhiteflies78%Johnson et al., 2024

Material Science

In material science, this compound is explored for its potential use in developing advanced materials due to its fluorinated structure, which contributes to unique thermal and chemical stability.

Mechanism of Action

The mechanism by which Methyl 3-methyl-5-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it more effective in its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Halogen-Substituted Derivatives
  • Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS: 1805457-70-8): Molecular formula: C₁₀H₇ClF₄O₂ Features chloro (Cl) and fluoro (F) substituents at the 2- and 5-positions, respectively.
  • Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 773873-90-8):

    • Molecular formula: C₉H₆F₄O₂
    • Substituted with fluoro at the 5-position and trifluoromethyl at the 2-position.
    • The shifted trifluoromethyl group may influence electronic effects (e.g., electron-withdrawing) on the aromatic ring, affecting electrophilic substitution patterns .
Nitro and Methoxy Derivatives
  • Methyl 5-nitro-2-(trifluoromethyl)benzoate (CAS: 1214328-90-1): Molecular formula: C₉H₆F₃NO₄ The nitro (-NO₂) group at the 5-position introduces strong electron-withdrawing effects, enhancing reactivity in reduction or nucleophilic substitution reactions .
  • Methyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS: 1003843-90-0):

    • Molecular formula: C₁₀H₉F₃O₃
    • The methoxy (-OCH₃) group at the 3-position is electron-donating, which could counteract the electron-withdrawing nature of the trifluoromethyl group, altering solubility and reactivity .

Ester Group Modifications

  • Ethyl vs. Methyl Esters :
    Ethyl esters (e.g., Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate ) generally exhibit higher hydrophobicity and slower hydrolysis rates compared to methyl esters due to increased alkyl chain length. This impacts bioavailability in pharmaceutical applications.

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Methyl 3-methyl-5-(trifluoromethyl)benzoate C₁₀H₉F₃O₂ 218.17 231.4±40.0 1.231±0.06 3-CH₃, 5-CF₃
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate C₁₀H₇ClF₄O₂ 270.61 N/A N/A 2-Cl, 5-F, 3-CF₃
Methyl 5-nitro-2-(trifluoromethyl)benzoate C₉H₆F₃NO₄ 249.14 N/A N/A 5-NO₂, 2-CF₃
Methyl 3-methoxy-5-(trifluoromethyl)benzoate C₁₀H₉F₃O₃ 234.17 N/A N/A 3-OCH₃, 5-CF₃

Notes:

  • The trifluoromethyl group consistently lowers solubility in polar solvents across all derivatives .

Biological Activity

Methyl 3-methyl-5-(trifluoromethyl)benzoate is a chemical compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest for researchers exploring its potential applications. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on existing literature.

Chemical Structure and Properties

This compound has the following structural formula:

C10H9F3O2\text{C}_10\text{H}_9\text{F}_3\text{O}_2

The presence of the trifluoromethyl group (CF3-CF_3) is significant as it often enhances the pharmacological profile of organic molecules by improving their metabolic stability and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to exhibit antimicrobial properties. Research indicates that similar compounds can inhibit microbial growth through various mechanisms, including disruption of cell membranes and interference with metabolic pathways .
  • Herbicidal Properties : The structure of this compound suggests potential herbicidal activity. Studies have indicated that compounds with similar functional groups can act as effective herbicides by inhibiting specific enzymes involved in plant metabolism .
  • Pharmacological Potential : The trifluoromethyl group is associated with enhanced interaction with biological targets, which may lead to increased potency in drug development. For example, compounds with this group have been found to improve the efficacy of drugs targeting serotonin receptors and other neurotransmitter systems .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for microbial growth and plant development, suggesting that this compound may interact with specific enzymes in target organisms .
  • Receptor Modulation : The ability of trifluoromethylated compounds to modulate receptor activity could lead to altered physiological responses in both microbial and plant systems .

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Attributes
Methyl 3-methyl-5-nitrobenzoateContains nitro and methyl groupsPotential herbicidal activity
This compoundTrifluoromethyl group presentEnhanced lipophilicity and activity
Methyl 3,5-bis(trifluoromethyl)benzoateTwo trifluoromethyl groupsIncreased potency in herbicidal applications
Methyl 4-(trifluoromethyl)sulfonylbenzoateSulfonyl group presentDifferent positioning affects activity

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related trifluoromethoxy compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for further exploration in developing antimicrobial agents .
  • Herbicidal Activity : Research on analogous benzoate derivatives revealed effective herbicidal properties against common agricultural weeds, suggesting that this compound could be developed into a viable herbicide .

Q & A

Q. How should waste containing this compound be treated to minimize environmental impact?

  • Methodological Answer : Neutralize hydrolyzed products (e.g., benzoic acid) with CaCO₃ before disposal. Incineration in EPA-approved facilities destroys fluorinated residues. Avoid release into waterways due to potential aquatic toxicity (EC₅₀ < 1 mg/L for similar compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-methyl-5-(trifluoromethyl)benzoate
Reactant of Route 2
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Methyl 3-methyl-5-(trifluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.